Cas no 2138127-04-3 (3-Cyclobutanecarbonyl-4-methylcyclohexan-1-one)

3-Cyclobutanecarbonyl-4-methylcyclohexan-1-one Chemical and Physical Properties
Names and Identifiers
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- EN300-1156602
- 2138127-04-3
- 3-cyclobutanecarbonyl-4-methylcyclohexan-1-one
- 3-Cyclobutanecarbonyl-4-methylcyclohexan-1-one
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- Inchi: 1S/C12H18O2/c1-8-5-6-10(13)7-11(8)12(14)9-3-2-4-9/h8-9,11H,2-7H2,1H3
- InChI Key: KOSZYARHXFSTJH-UHFFFAOYSA-N
- SMILES: O=C(C1CC(CCC1C)=O)C1CCC1
Computed Properties
- Exact Mass: 194.130679813g/mol
- Monoisotopic Mass: 194.130679813g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 34.1Ų
3-Cyclobutanecarbonyl-4-methylcyclohexan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1156602-0.05g |
3-cyclobutanecarbonyl-4-methylcyclohexan-1-one |
2138127-04-3 | 0.05g |
$959.0 | 2023-06-09 | ||
Enamine | EN300-1156602-0.1g |
3-cyclobutanecarbonyl-4-methylcyclohexan-1-one |
2138127-04-3 | 0.1g |
$1005.0 | 2023-06-09 | ||
Enamine | EN300-1156602-0.5g |
3-cyclobutanecarbonyl-4-methylcyclohexan-1-one |
2138127-04-3 | 0.5g |
$1097.0 | 2023-06-09 | ||
Enamine | EN300-1156602-1.0g |
3-cyclobutanecarbonyl-4-methylcyclohexan-1-one |
2138127-04-3 | 1g |
$1142.0 | 2023-06-09 | ||
Enamine | EN300-1156602-10.0g |
3-cyclobutanecarbonyl-4-methylcyclohexan-1-one |
2138127-04-3 | 10g |
$4914.0 | 2023-06-09 | ||
Enamine | EN300-1156602-0.25g |
3-cyclobutanecarbonyl-4-methylcyclohexan-1-one |
2138127-04-3 | 0.25g |
$1051.0 | 2023-06-09 | ||
Enamine | EN300-1156602-2.5g |
3-cyclobutanecarbonyl-4-methylcyclohexan-1-one |
2138127-04-3 | 2.5g |
$2240.0 | 2023-06-09 | ||
Enamine | EN300-1156602-5.0g |
3-cyclobutanecarbonyl-4-methylcyclohexan-1-one |
2138127-04-3 | 5g |
$3313.0 | 2023-06-09 |
3-Cyclobutanecarbonyl-4-methylcyclohexan-1-one Related Literature
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1. Book reviews
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
Additional information on 3-Cyclobutanecarbonyl-4-methylcyclohexan-1-one
Introduction to 3-Cyclobutanecarbonyl-4-methylcyclohexan-1-one (CAS No. 2138127-04-3)
The compound 3-Cyclobutanecarbonyl-4-methylcyclohexan-1-one (CAS No. 2138127-04-3) is a fascinating molecule with a complex structure and diverse applications in the field of organic chemistry. This compound belongs to the class of cyclic ketones, and its unique structure makes it a valuable component in various chemical reactions and synthesis processes. In recent years, researchers have shown increasing interest in this compound due to its potential in drug discovery, material science, and as a building block for more complex molecules.
The cyclobutane ring in the structure of 3-Cyclobutanecarbonyl-4-methylcyclohexan-1-one introduces strain into the molecule, which can be harnessed for specific reactivity patterns. This strain often leads to interesting chemical properties, such as increased reactivity in certain reactions or unique electronic effects that can be exploited in synthetic chemistry. The methyl group attached to the cyclohexane ring further modulates the physical and chemical properties of the compound, making it versatile for different applications.
Recent studies have highlighted the role of 3-Cyclobutanecarbonyl-4-methylcyclohexan-1-one in medicinal chemistry. For instance, researchers have explored its potential as a lead compound for developing new drugs targeting specific biological pathways. The molecule's ability to interact with various enzymes and receptors has been investigated through computational modeling and experimental assays, revealing promising results that warrant further exploration.
In addition to its medicinal applications, 3-Cyclobutanecarbonyl-4-methylcyclohexan-1-one has also found use in the synthesis of advanced materials. Its rigid structure and functional groups make it an ideal candidate for constructing supramolecular assemblies or polymer precursors. Scientists have reported successful incorporation of this compound into polymer networks, resulting in materials with enhanced mechanical properties and thermal stability.
The synthesis of 3-Cyclobutanecarbonyl-4-methylcyclohexan-1-one involves a series of well-established organic reactions, including Friedel-Crafts acylation and subsequent cyclization steps. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound, reducing production costs and minimizing waste generation.
From an analytical standpoint, the characterization of 3-Cyclobutanecarbonyl-4-methylcyclohexan-1-one has been enhanced by modern spectroscopic techniques such as NMR and mass spectrometry. These methods provide detailed insights into the compound's molecular structure, purity, and stability under various conditions.
In conclusion, 3-Cyclobutanecarbonyl-4-methylcyclohexan-1-one (CAS No. 2138127-04-3) is a multifaceted compound with significant potential across multiple disciplines within organic chemistry. Its unique structural features, coupled with recent research advancements, position it as a key player in future innovations within drug development, materials science, and synthetic chemistry.
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